3,4,5-Trihydroxypentanal
Overview
Description
3,4,5-Trihydroxypentanal: is an organic compound with the molecular formula C5H10O4 It is a pentose sugar derivative, characterized by the presence of three hydroxyl groups attached to the carbon atoms at positions 3, 4, and 5, and an aldehyde group at position 12-deoxy-D-ribose and plays a crucial role in various biochemical processes, including the formation of deoxyribonucleic acid (DNA).
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxypentanal can be synthesized through several methods. One common approach involves the oxidation of 2-deoxy-D-ribose. The reaction typically involves the use of bromine in water at room temperature for an extended period, followed by neutralization with silver carbonate and extraction with organic solvents .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using specific bacterial strains. The fermentation process is optimized to yield high concentrations of the desired compound, which is then purified through crystallization and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: Hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,4,5-trihydroxypentanoic acid.
Reduction: Formation of 3,4,5-trihydroxypentanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
3,4,5-Trihydroxypentanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of DNA structure and function.
Medicine: Investigated for its potential in drug development and as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxypentanal involves its interaction with various molecular targets and pathways:
DNA Synthesis: As a component of DNA, it is involved in the replication and repair processes.
Apoptosis Induction: It can induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione, a crucial antioxidant in cells.
Signal Transduction: Participates in various cellular signaling pathways, influencing cell growth and differentiation.
Comparison with Similar Compounds
2-Deoxy-D-ribose: A closely related compound with similar chemical properties and biological functions.
Ribose: A pentose sugar with an additional hydroxyl group at position 2.
Xylose: Another pentose sugar with hydroxyl groups at different positions.
Uniqueness: 3,4,5-Trihydroxypentanal is unique due to its specific arrangement of hydroxyl groups and its role as a precursor in DNA synthesis. Unlike ribose, it lacks a hydroxyl group at position 2, which makes it a crucial component of deoxyribonucleic acid (DNA) rather than ribonucleic acid (RNA).
Properties
IUPAC Name |
3,4,5-trihydroxypentanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862138 | |
Record name | 2-Deoxypentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | D-2-Deoxyribose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13635 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
408526-38-5, 533-67-5 | |
Record name | 2-Deoxypentose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-erythro-Pentose, 2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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